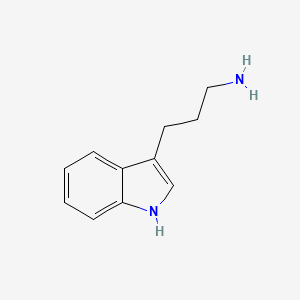

(1H-Indol-3-yl)-1-propanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIAXMPVZJKJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211492 | |

| Record name | 1H-Indole-3-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-89-2 | |

| Record name | 1H-Indole-3-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Properties of (1H-Indol-3-yl)-1-propanamine and the Closely Related Compound α-Ethyltryptamine

Disclaimer: The compound specified by CAS number 6245-89-2 is chemically identified as 3-(1H-indol-3-yl)propan-1-amine. However, the name provided, (1H-Indol-3-yl)-1-propanamine, is structurally ambiguous and often associated with α-alkylated tryptamines. The vast majority of in-depth pharmacological and toxicological research, particularly relevant to drug development, pertains to the related but structurally distinct compound α-Ethyltryptamine (AET, CAS: 2235-90-7). This guide will first present the available data for the compound matching CAS 6245-89-2 and then provide a comprehensive technical overview of α-Ethyltryptamine (AET), which is likely the compound of greater interest to researchers in this field.

Part 1: 3-(1H-indol-3-yl)propan-1-amine (CAS: 6245-89-2)

This compound is a simple tryptamine homolog, and publicly available data is largely limited to its basic physicochemical properties, primarily from chemical suppliers. There is a notable lack of extensive pharmacological or toxicological studies in the peer-reviewed literature.

Physicochemical Properties

The quantitative data available for 3-(1H-indol-3-yl)propan-1-amine is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6245-89-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄N₂ | [3][4][5] |

| Molecular Weight | 174.24 g/mol | [2][4][5] |

| IUPAC Name | 3-(1H-indol-3-yl)propan-1-amine | [1] |

| Melting Point | 60-64 °C | [1][5] |

| Boiling Point (Predicted) | 353.7 ± 25.0 °C | [5] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 17.29 ± 0.30 | [5] |

| Physical Form | Solid, Oil, or Yellow to Orange Solid | [1][2][5] |

| Purity | Typically available at ≥95% | [1][5] |

| EINECS Number | 228-361-1 | [2][3][5] |

| MDL Number | MFCD00130194 | [1][2][4] |

Part 2: α-Ethyltryptamine (AET) - An In-Depth Technical Guide

α-Ethyltryptamine (AET, Etryptamine) is a stimulant and entactogen of the tryptamine class.[6][7] It was formerly marketed as an antidepressant under the name Monase in the 1960s but was withdrawn due to toxicity concerns, including agranulocytosis.[8][9] It is a Schedule I controlled substance in the United States.[8]

Core Properties of α-Ethyltryptamine (AET)

This section summarizes the key chemical, physical, and pharmacokinetic properties of AET.

| Property | Value | Source(s) |

| CAS Number | 2235-90-7 | [6][10][11] |

| Molecular Formula | C₁₂H₁₆N₂ | [6][10] |

| Molecular Weight | 188.274 g/mol | [6][8] |

| IUPAC Name | 1-(1H-indol-3-yl)butan-2-amine | [6][11] |

| Synonyms | AET, Etryptamine, Monase | [6][7][9] |

| Melting Point | 222 to 223 °C (acetate salt) | [6] |

| Solubility | DMF: 11 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [10] |

| Onset of Action | 0.5 – 1.5 hours | [6] |

| Duration of Action | 6 – 8 hours (at 100-160 mg dose) | [6] |

| Elimination Half-life | ~8 hours | [6] |

| Metabolism | Hydroxylation to the inactive 6-Hydroxy-αET | [6][12][13] |

| Excretion | Primarily Urine | [6] |

Pharmacodynamics and Mechanism of Action

AET exhibits a complex pharmacological profile, acting primarily as a monoamine releasing agent and a weak monoamine oxidase inhibitor (MAOI).[8][12] Its effects are more similar to entactogens like MDMA than to classic psychedelic tryptamines.[7][8]

-

Monoamine Releaser: AET is a potent releasing agent for serotonin (SERT), and to a lesser extent, norepinephrine (NET) and dopamine (DAT).[8][12] It is approximately 10-fold more selective for inducing serotonin release over dopamine release and 28-fold more selective over norepinephrine release.[6]

-

Serotonin Receptor Agonist: AET also acts as a weak partial agonist at the serotonin 5-HT₂A receptor.[6] The (+)-enantiomer is a 5-HT₂A agonist with an EC₅₀ of 1,250 nM, while the (-)-enantiomer is inactive at this receptor.[6][13] It also has weak affinity for 5-HT₁, 5-HT₁E, 5-HT₁F, and 5-HT₂B receptors.[6][12]

-

Monoamine Oxidase Inhibitor (MAOI): Early research identified AET as a reversible MAOI, which was believed to contribute to its antidepressant effects.[8][9] It produces 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M.[12][13]

| Target | Action | Potency (EC₅₀ / Kᵢ / IC₅₀) | Source(s) |

| Serotonin Transporter (SERT) | Releasing Agent | 23.2 nM (EC₅₀) | [9][12] |

| Dopamine Transporter (DAT) | Releasing Agent | 232 nM (EC₅₀) | [12] |

| Norepinephrine Transporter (NET) | Releasing Agent | 640 nM (EC₅₀) | [12] |

| 5-HT₂A Receptor | Weak Partial Agonist | > 10,000 nM (racemate); 1,250 nM ((+)-enantiomer) (EC₅₀) | [6][13] |

| Monoamine Oxidase (MAO) | Inhibitor | 2.6 x 10⁻⁴ M (IC₅₀) | [12][13] |

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the primary mechanism of action of α-Ethyltryptamine at the synaptic level.

Caption: Mechanism of α-Ethyltryptamine (AET) at the monoamine synapse.

Experimental Protocols

Detailed experimental protocols for AET are found across decades of literature. Below are representative methodologies for synthesis and analysis.

A common route to α-alkylated tryptamines involves the reduction of an oxime or nitroalkene. The following is a generalized protocol based on established chemical principles for similar compounds.[14]

-

Preparation of 3-Indoleacetonitrile: React indole with chloroacetonitrile in the presence of a base (e.g., sodium hydroxide) to yield 3-indoleacetonitrile.

-

Grignard Reaction: Treat 3-indoleacetonitrile with ethylmagnesium bromide (Grignard reagent) in an appropriate solvent like diethyl ether or THF. This reaction forms an intermediate imine.

-

Hydrolysis: Carefully hydrolyze the reaction mixture with an aqueous acid (e.g., HCl) to yield 1-(1H-indol-3-yl)propan-2-one.

-

Reductive Amination: The resulting ketone is then subjected to reductive amination. This can be achieved using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) in the presence of an ammonia source (e.g., ammonium acetate in methanol).

-

Work-up and Purification: After the reaction is complete, perform an acid-base extraction. Basify the aqueous layer and extract the product into an organic solvent (e.g., dichloromethane). The organic extracts are then dried and the solvent is evaporated.

-

Crystallization: The crude product (AET freebase) can be purified by recrystallization from a suitable solvent like diethyl ether or by converting it to a salt (e.g., acetate or hydrochloride) for improved stability and handling.[14]

Caption: Representative synthesis workflow for α-Ethyltryptamine.

This protocol is adapted from a monograph by the DEA's Special Testing and Research Laboratory for the forensic identification of AET.[11]

-

Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 3 mg/mL in chloroform (CHCl₃).

-

Instrumentation: Use an Agilent (or equivalent) gas chromatograph coupled with a mass selective detector.

-

GC Column: DB-5 MS (or equivalent); 15 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Temperature Program:

-

Injector: 280°C

-

MSD Transfer Line: 280°C

-

Oven Program:

-

Initial temperature: 90°C, hold for 1.0 min.

-

Ramp: Increase to 315°C at a rate of 30°C/min.

-

Final hold: Hold at 315°C for 6.0 min.

-

-

-

Injection: Inject 1 µL of the prepared sample with a split ratio of 25:1.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Mass Scan Range: 30-550 amu.

-

MS Source Temp: 250°C

-

MS Quad Temp: 150°C

-

-

Data Analysis: The expected retention time for α-Ethyltryptamine under these conditions is approximately 5.18 minutes. The resulting mass spectrum should be compared against a known reference standard for confirmation. Key fragments in the EI mass spectrum can be used for positive identification.[11]

Caption: Standard workflow for the GC/MS analysis of α-Ethyltryptamine.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 6245-89-2 this compound AKSci W7447 [aksci.com]

- 3. americanelements.com [americanelements.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound , 95% , 6245-89-2 - CookeChem [cookechem.com]

- 6. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 7. D728 | Alpha-Ethyltryptamine (aET)- Cloud-Clone Corp. [cloud-clone.com]

- 8. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. caymanchem.com [caymanchem.com]

- 11. swgdrug.org [swgdrug.org]

- 12. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to 3-(1H-Indol-3-yl)propylamine: Chemical Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1H-Indol-3-yl)propylamine, a tryptamine derivative of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

3-(1H-Indol-3-yl)propylamine, also known as 3-indolepropylamine or hom tryptamine, is a primary amine featuring an indole nucleus connected to a propylamino group at the C3 position.

Chemical Structure:

Figure 1: Chemical structure of 3-(1H-Indol-3-yl)propylamine.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂ | [cite: ] |

| Molecular Weight | 174.24 g/mol | [cite: ] |

| IUPAC Name | 3-(1H-indol-3-yl)propan-1-amine | |

| CAS Number | 6245-89-2 | |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CCCN |

Synthesis of 3-(1H-Indol-3-yl)propylamine

Several synthetic routes have been established for the preparation of 3-(1H-Indol-3-yl)propylamine. The most common strategies involve the reduction of a corresponding functional group at the terminus of the three-carbon side chain of an indole precursor. Below are two primary, detailed synthetic pathways.

Synthesis via Reduction of Indole-3-propanamide

This two-step pathway begins with the readily available indole-3-propanoic acid.

Figure 2: Synthesis workflow from Indole-3-propanoic acid.

Experimental Protocol:

Step 1: Synthesis of Indole-3-propanamide

-

Activation of Carboxylic Acid: To a solution of indole-3-propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 equivalents) dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours or until the evolution of gas ceases, yielding the acyl chloride intermediate.

-

Amidation: The reaction mixture containing the acyl chloride is then added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess). The resulting mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Work-up and Isolation: The resulting precipitate, indole-3-propanamide, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Reduction of Indole-3-propanamide to 3-(1H-Indol-3-yl)propylamine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF is prepared under an inert atmosphere.

-

Addition of Amide: A solution of indole-3-propanamide (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation and Purification: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(1H-Indol-3-yl)propylamine. The product can be further purified by column chromatography on silica gel or by vacuum distillation.

Synthesis via Reduction of Indole-3-propanenitrile

This method provides a more direct route from indole-3-propanenitrile.

Figure 3: Synthesis workflow from Indole-3-propanenitrile.

Experimental Protocol:

Method A: Catalytic Hydrogenation

-

Reaction Setup: Indole-3-propanenitrile (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A catalytic amount of Raney Nickel (Raney Ni) or another suitable hydrogenation catalyst (e.g., Palladium on carbon) is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus (e.g., a Parr shaker) and agitated at room temperature or with gentle heating (40-60 °C) for several hours until hydrogen uptake ceases.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: A suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Addition of Nitrile: A solution of indole-3-propanenitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

-

Quenching and Work-up: The reaction is quenched and worked up following the same procedure as described in Step 2 of the indole-3-propanamide reduction (Fieser workup).

-

Isolation and Purification: The product is isolated and purified as described previously.

Quantitative Data Summary:

| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) |

| Amide Reduction | Indole-3-propanoic acid | SOCl₂, NH₄OH, LiAlH₄ | 60-75 (over two steps) |

| Nitrile Hydrogenation | Indole-3-propanenitrile | H₂, Raney Ni | 70-85 |

| Nitrile Reduction (LAH) | Indole-3-propanenitrile | LiAlH₄ | 75-90 |

Biological Significance and Signaling Pathways

Indole derivatives, particularly tryptamines, are known to interact with various biological targets, most notably monoamine oxidase (MAO) and serotonin (5-HT) receptors. While specific data for 3-(1H-Indol-3-yl)propylamine is limited in publicly available literature, its structural similarity to serotonin and other tryptamines suggests potential interactions with these systems.

Potential Signaling Interactions:

Figure 4: Plausible biological interactions of 3-(1H-Indol-3-yl)propylamine.

Monoamine Oxidase (MAO) Inhibition:

MAO is a family of enzymes responsible for the oxidative deamination of monoamines, including serotonin. Many indole-containing compounds are known to be inhibitors of MAO. By inhibiting MAO, 3-(1H-Indol-3-yl)propylamine could potentially increase the synaptic concentration of neurotransmitters like serotonin, a mechanism of action for some antidepressant medications.

Serotonin Receptor Affinity:

The structural resemblance of 3-(1H-Indol-3-yl)propylamine to serotonin suggests it may bind to various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A/C). Depending on the nature of this interaction (agonist, partial agonist, or antagonist), it could modulate serotonergic neurotransmission, impacting mood, cognition, and other physiological processes.

Further research is required to fully elucidate the specific binding affinities and functional activities of 3-(1H-Indol-3-yl)propylamine at these and other potential biological targets. This information will be crucial for understanding its pharmacological profile and potential therapeutic applications.

Spectroscopic Profile of (1H-Indol-3-yl)-1-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Indol-3-yl)-1-propanamine (CAS No: 6245-89-2; Molecular Formula: C₁₁H₁₄N₂). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the indole nucleus and the propanamine side chain, drawing parallels from similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H (Indole) |

| ~7.65 | d | 1H | Ar-H (H-4) |

| ~7.35 | d | 1H | Ar-H (H-7) |

| ~7.20 | t | 1H | Ar-H (H-6) |

| ~7.10 | t | 1H | Ar-H (H-5) |

| ~7.00 | s | 1H | Ar-H (H-2) |

| ~2.80 | t | 2H | -CH₂- (α to indole) |

| ~2.70 | t | 2H | -CH₂- (α to NH₂) |

| ~1.90 | quintet | 2H | -CH₂- (β to indole and NH₂) |

| ~1.50 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~136.5 | C-7a |

| ~127.0 | C-3a |

| ~122.5 | C-2 |

| ~122.0 | C-6 |

| ~119.5 | C-5 |

| ~119.0 | C-4 |

| ~113.0 | C-3 |

| ~111.0 | C-7 |

| ~42.0 | C (α to NH₂) |

| ~34.0 | C (β to indole and NH₂) |

| ~25.0 | C (α to indole) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (indole and amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1620, 1450 | Medium | C=C stretch (aromatic) |

| ~1580 | Medium | N-H bend (amine) |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 130 | Very High | [M - CH₂CH₂NH₂]⁺ (Tropylium-like ion, base peak) |

| 144 | Medium | [M - CH₂NH₂]⁺ |

| 44 | Medium | [CH₂CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for organic compounds and may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include:

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds to ensure full relaxation of protons.

-

Acquisition time: 2-4 seconds to obtain good resolution.

-

Spectral width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

-

The Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain spectrum. Phasing and baseline correction are then applied.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

Key parameters to set include:

-

Number of scans: 256 to 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: A range of 0 to 220 ppm is standard.

-

-

The FID is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition (FT-IR):

-

A background spectrum of the empty, clean ATR crystal is recorded first. This will be automatically subtracted from the sample spectrum.

-

The sample spectrum is then acquired.

-

Key parameters include:

-

Spectral range: Typically 4000 to 400 cm⁻¹.

-

Number of scans: 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

-

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

-

For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (e.g., 10-100 µg/mL) in an appropriate solvent.

2. Data Acquisition (EI-MS):

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Indolepropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indolepropanamine, also known as 3-(1H-indol-3-yl)propan-1-amine, is a primary amine and an indole derivative. As a tryptophan-derived metabolite produced by gut microbiota, it has garnered interest for its role as a signaling molecule in the gut-brain axis. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and relevant experimental protocols to support ongoing research and development efforts.

Physical and Chemical Properties

3-Indolepropanamine is a solid at room temperature with a characteristic melting point range. Its properties are summarized in the table below.

| Property | Value | Source/Comment |

| CAS Number | 6245-89-2 | |

| Molecular Formula | C₁₁H₁₄N₂ | |

| Molecular Weight | 174.24 g/mol | |

| IUPAC Name | 3-(1H-indol-3-yl)propan-1-amine | |

| Melting Point | 60-64 °C | |

| Boiling Point | Not available | Primary amines have higher boiling points than tertiary amines of similar mass due to hydrogen bonding. |

| pKa | ~9.5 - 10.5 (estimated) | Estimated based on typical values for primary alkylamines. The basicity of the amine is a key feature. |

| Solubility | Not quantitatively determined | Expected to be soluble in organic solvents and slightly soluble in water, forming alkaline solutions. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | ~8.1 | br s | 1H |

| Aromatic C-H (indole ring) | ~7.0 - 7.6 | m | 5H |

| -CH₂- (adjacent to indole) | ~2.9 | t | 2H |

| -CH₂- (propyl chain) | ~1.9 | p | 2H |

| -CH₂- (adjacent to amine) | ~2.7 | t | 2H |

| -NH₂ | ~1.5 (variable) | br s | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C (indole ring) | ~110 - 136 |

| -CH₂- (adjacent to indole) | ~25 |

| -CH₂- (propyl chain) | ~34 |

| -CH₂- (adjacent to amine) | ~42 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-indolepropanamine is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| N-H (amine) | 3300 - 3500 | Medium, broad | Two bands typical for a primary amine. |

| N-H (indole) | ~3400 | Medium, sharp | Indole N-H stretch. |

| C-H (aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretch. |

| C-H (aliphatic) | 2850 - 2960 | Medium to strong | Aliphatic C-H stretch. |

| C=C (aromatic) | 1450 - 1600 | Medium to weak | Aromatic ring stretching. |

| C-N | 1020 - 1250 | Medium | C-N stretching of the amine. |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, 3-indolepropanamine is expected to show a molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

-

Molecular Ion (M⁺): m/z = 174

-

Major Fragment: m/z = 130 (loss of CH₂CH₂NH₂), corresponding to the stable indoylmethyl cation.

-

Other Fragments: Loss of the propyl chain and rearrangements of the indole ring.

Experimental Protocols

Melting Point Determination

The melting point of 3-indolepropanamine can be determined using a standard melting point apparatus.

-

Protocol:

-

A small, dry sample of the compound is loaded into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

For accurate results, the determination should be repeated at least twice.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

-

Protocol:

-

A known quantity of 3-indolepropanamine is dissolved in a suitable solvent, typically a water-methanol mixture.

-

The solution is acidified with a strong acid (e.g., HCl) to a low pH.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the stirred solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

NMR Spectrum Acquisition

¹H and ¹³C NMR spectra are acquired to confirm the structure of the molecule.

-

Protocol:

-

A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Parameters such as acquisition time and relaxation delay are optimized.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

The FID is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

-

IR Spectrum Acquisition

The IR spectrum provides information about the functional groups present in the molecule.

-

Protocol:

-

The sample can be prepared as a KBr pellet, a mull with Nujol, or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For solids, the KBr pellet method is common.

-

A background spectrum of the empty sample holder or pure KBr is recorded.

-

The prepared sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is a plot of percent transmittance versus wavenumber.

-

Mass Spectrum Acquisition

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Protocol (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Biological Significance and Signaling Pathways

3-Indolepropanamine is a metabolite of tryptophan produced by gut bacteria. It plays a role in the communication between the gut and the brain, known as the gut-brain axis. While the specific signaling pathways directly modulated by 3-indolepropanamine are an active area of research, related indole derivatives have been shown to interact with specific cellular receptors and pathways. For instance, indole-3-lactic acid, another tryptophan metabolite, has been found to improve intestinal barrier function by activating the Aryl Hydrocarbon Receptor (AhR) and Nrf2 signaling pathways, while inhibiting the NF-κB pathway. It is plausible that 3-indolepropanamine may act through similar or related pathways to exert its neuroprotective and other biological effects.

Visualizations

Caption: Experimental workflow for the identification and characterization of 3-indolepropanamine.

Caption: Role of 3-Indolepropanamine in the Gut-Brain Axis.

An In-Depth Technical Guide on (1H-Indol-3-yl)-1-propanamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-Indol-3-yl)-1-propanamine derivatives and analogs, a class of compounds with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their antimicrobial and monoamine reuptake inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural versatility allows for modifications that can modulate its pharmacological profile, leading to the development of agents with a wide range of therapeutic applications. This guide explores the chemical space of these derivatives and analogs, highlighting their potential in addressing critical needs in infectious diseases and neuroscience.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A general approach is the multicomponent reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a catalyst, which can efficiently generate complex molecular architectures.[1] Another common strategy involves the transamination between gramine and a suitable primary alkylamine to yield N-indol-3-ylmethylalkylamines.[2]

For instance, the synthesis of 3-(1H-indol-1-yl)propan-1-amine hydrochloride can be achieved from indole and 3-chloropropylamine hydrochloride.[3] More complex derivatives, such as (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, have also been synthesized and characterized for their biological activities.[4]

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antitubercular, and monoamine reuptake inhibition.

Antimicrobial and Antitubercular Activity

Several studies have reported the promising antimicrobial and antitubercular activities of this class of compounds. The evaluation of their in vitro antibacterial and antifungal activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7]

Table 1: Antimicrobial Activity (MIC) of Selected this compound Derivatives

| Compound/Analog | Bacterial/Fungal Strain | MIC (µM) | Reference |

| 5d | Staphylococcus aureus (ATCC 6538) | 37.9–113.8 | [8] |

| 5d | Methicillin-resistant S. aureus (MRSA) | 248–372 | [8] |

| 13b | Staphylococcus aureus (ATCC 25923) | ≤ 0.28 | [9] |

| 13b | Acinetobacter baumannii (ATCC 19606) | ≤ 0.28 | [9] |

| 13b | Cryptococcus neoformans (ATCC 208821) | ≤ 0.28 | [9] |

| 14b, 15b, 17c, etc. | Methicillin-resistant S. aureus (MRSA) | < 0.2 | [10][11] |

| 14b, 15b, 17c, etc. | Cryptococcus neoformans | < 0.2 | [10][11] |

| 9b | Bacillus subtilis | 94 µg/mL | [12] |

| 9b | Staphylococcus aureus | 94.8 µg/mL | [12] |

| 9b | Escherichia coli | 100 µg/mL | [12] |

Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring and modifications of the propanamine side chain significantly influence the antimicrobial potency. For example, certain 3-substituted indole derivatives have shown potent activity against various bacterial strains.[2]

Monoamine Reuptake Inhibition

A significant area of investigation for this compound analogs is their activity as monoamine reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This activity makes them promising candidates for the development of antidepressants and other neuropsychiatric drugs.

The inhibitory potency of these compounds is typically quantified by their IC50 or Ki values, which represent the concentration of the compound required to inhibit 50% of the transporter's activity or the binding affinity of the compound for the transporter, respectively.

Table 2: Monoamine Transporter Inhibitory Activity of Selected this compound Analogs

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| 20 | NET | 4 | 86-fold over SERT | [13] |

SAR studies on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols have demonstrated that specific substitutions on both the phenyl group and the indole moiety can significantly improve potency towards NET and selectivity over SERT.[13]

Experimental Protocols

General Synthesis of (1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione Derivatives

This protocol describes a one-pot multicomponent reaction for the synthesis of bioactive indole derivatives.[1]

Materials:

-

Arylglyoxal monohydrate

-

2-amino-1,4-naphthoquinone

-

Indole

-

Sulfamic acid (10 mol%)

-

Acetonitrile

Procedure:

-

A mixture of arylglyoxal monohydrate (1 mmol), 2-amino-1,4-naphthoquinone (1 mmol), indole (1 mmol), and sulfamic acid (10 mol%) in acetonitrile (10 mL) is refluxed for 20-30 minutes.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure product.

-

The structure of the synthesized compound is confirmed by FTIR, ¹H NMR, ¹³C NMR, and HRMS.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[5][14][15]

Materials:

-

Test compound

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB in a 96-well microtiter plate.

-

A bacterial inoculum is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The bacterial suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of a test compound for monoamine transporters.[16][17]

Materials:

-

Cell membranes or synaptosomes expressing the target transporter (SERT, NET, or DAT)

-

Radioligand specific for the target transporter (e.g., [³H]citalopram for SERT)

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Serotonin Reuptake Inhibitor Signaling Pathway

This compound derivatives that act as selective serotonin reuptake inhibitors (SSRIs) exert their effect by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT). This enhanced serotonergic neurotransmission subsequently modulates various downstream signaling pathways.

References

- 1. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. 3-(1H-INDOL-1-YL)PROPAN-1-AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

The Biological Frontier of Simple Indoleamines: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of simple indoleamines, compounds pivotal to neuroscience research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core mechanisms, quantitative pharmacological data, and experimental methodologies essential for advancing the study of these influential molecules.

Simple indoleamines, a class of compounds structurally related to the amino acid tryptophan, include key endogenous molecules such as the neurotransmitter serotonin and the neurohormone melatonin, as well as potent psychoactive agents like N,N-dimethyltryptamine (DMT) and psilocin. Their profound effects on consciousness, mood, and circadian rhythms are mediated through interactions with a variety of receptor systems, primarily serotonin (5-HT) and melatonin (MT) receptors. Understanding the nuances of these interactions is critical for the development of novel therapeutics for a range of psychiatric and neurological disorders.

This guide summarizes the current understanding of how simple indoleamines exert their biological effects, with a focus on their receptor binding affinities and functional activities. All quantitative data are presented in structured tables to facilitate direct comparison, and detailed protocols for key experimental assays are provided to ensure methodological rigor and reproducibility. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer clear, logical representations of these intricate processes.

Core Indoleamines and Their Primary Targets

The biological activities of simple indoleamines are largely dictated by their affinity and efficacy at specific G-protein coupled receptors (GPCRs). The primary targets include a variety of serotonin and melatonin receptor subtypes.

-

Serotonin (5-Hydroxytryptamine, 5-HT) : A key neurotransmitter in the central and peripheral nervous systems, serotonin is involved in the regulation of mood, appetite, sleep, and cognition.[1] It is synthesized from the amino acid L-tryptophan.[1][2] The diverse physiological effects of serotonin are mediated by at least 14 distinct receptor subtypes.[3][4]

-

Melatonin (N-acetyl-5-methoxytryptamine) : Primarily synthesized in the pineal gland, melatonin is the principal hormone regulating the sleep-wake cycle (circadian rhythm).[5][6][7] Its effects are mediated through two high-affinity GPCRs, MT1 and MT2.[5][8][9]

-

N,N-Dimethyltryptamine (DMT) : An endogenous hallucinogen, DMT has a rapid onset and short duration of action.[10] It exhibits broad receptor binding, with significant activity at various serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its psychedelic effects.[1][10][11]

-

Psilocybin and Psilocin : Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active form, psilocin (4-hydroxy-DMT).[12] Like DMT, psilocin's hallucinogenic properties are primarily attributed to its agonist activity at 5-HT2A receptors.[12][13]

Quantitative Pharmacology of Simple Indoleamines

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), while the functional potency is typically measured by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize key pharmacological data for a selection of simple indoleamines at human serotonin and melatonin receptors.

Table 1: Binding Affinities (Ki, nM) of Simple Indoleamines at Human Serotonin (5-HT) Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| Serotonin | 1.6[14] | - | - |

| Melatonin | >10,000 | >10,000 | >10,000 |

| Tryptamine | >10,000 | 7.36[15] | - |

| N,N-Dimethyltryptamine (DMT) | 183[1] | 127 - 1200[1] | 360 - 2630[1] |

| 5-MeO-DMT | < 10[16] | >1000[16] | - |

| Psilocin | - | 6 - 25[7] | - |

Table 2: Functional Potencies (EC50/IC50, nM) of Simple Indoleamines at Human Serotonin (5-HT) Receptors

| Compound | 5-HT1A (EC50/IC50) | 5-HT2A (EC50) | 5-HT2C (EC50) |

| Serotonin | - | - | - |

| Melatonin | - | - | - |

| Tryptamine | inactive[15] | 7.36[15] | - |

| N,N-Dimethyltryptamine (DMT) | - | - | - |

| 5-MeO-DMT | - | 1.80 - 3.87[17] | - |

| Psilocin | - | 10[7] | - |

Table 3: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Melatonin and its Agonists at Human Melatonin (MT) Receptors

| Compound | MT1 (Ki) | MT2 (Ki) | MT1 (EC50) | MT2 (EC50) |

| Melatonin | - | - | 4.7[18] | 0.04[12] |

| 2-Iodomelatonin | - | - | 0.6[18] | - |

| N-Acetylserotonin | - | - | 1500[18] | - |

Signaling Pathways of Indoleamine Receptors

The interaction of simple indoleamines with their cognate GPCRs initiates a cascade of intracellular signaling events. These pathways ultimately determine the physiological response to the ligand.

Serotonin Receptor Signaling

Serotonin receptors are coupled to various G proteins, leading to diverse downstream effects. The 5-HT1A receptor typically couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, the 5-HT2A and 5-HT2C receptors primarily couple to Gq/11, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Melatonin Receptor Signaling

Both MT1 and MT2 receptors predominantly couple to Gi/o proteins.[8] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.[8]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of pharmacological research. This section provides detailed methodologies for two key assays used to characterize the biological activity of simple indoleamines.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT2A receptors)

-

Unlabeled test compound (simple indoleamine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[19]

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation.[20][21] Resuspend the membrane pellet in the assay buffer.[21]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled reference ligand), and competition binding (membranes + radioligand + varying concentrations of the test compound).[20][22]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[21]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[21][22]

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[21][22]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

- 1. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 4. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. psychedelicreview.com [psychedelicreview.com]

- 10. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 12. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Screening of 64 tryptamines at NMDA, 5-HT1A, and 5-HT2A receptors: a comparative binding and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 18. Melatonin receptors mediate potentiation of contractile responses to adrenergic nerve stimulation in rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Natural Occurrence of (1H-Indol-3-yl)-1-propanamine and Related Tryptamine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of tryptamine alkaloids related to this compound. While direct evidence for the widespread natural occurrence of this compound, also known as α-ethyltryptamine or homotryptamine depending on the isomer, is scarce, a vast array of structurally related and biologically significant tryptamines are found throughout nature. This document details the biosynthetic pathways of these compounds, presents quantitative data on their presence in various species, outlines detailed experimental protocols for their analysis, and illustrates their primary pharmacological signaling pathways.

Introduction: Defining this compound and Related Compounds

This compound is a chemical name that can refer to two primary isomers depending on the position of the amine group on the propyl side chain attached to the indole ring at the third position.

-

α-Ethyltryptamine (αET) , or 1-(1H-indol-3-yl)butan-2-amine, has the amine group on the second carbon of the butyl chain. It was formerly marketed as an antidepressant under the brand name Monase but was withdrawn due to toxicity.[1][2]

-

3-(1H-indol-3-yl)propan-1-amine , also known as homotryptamine, has the amine group at the terminal position of the propyl chain.

Despite the pharmacological history of αET, information regarding the natural occurrence of these specific propanamines is limited. However, the core indolethylamine structure is the backbone for a vast class of naturally occurring alkaloids known as tryptamines. These compounds are widespread in plants, fungi, and animals and exhibit significant biological activity.[3][4] This guide will focus on these prevalent and well-studied related compounds, including N,N-dimethyltryptamine (DMT), psilocybin, and serotonin.

Biosynthesis of Tryptamine Alkaloids

The biochemical precursor for all indole alkaloids is the essential amino acid L-tryptophan.[5][6] The general biosynthetic pathway begins with the decarboxylation of tryptophan to form tryptamine, a crucial intermediate.[7] From tryptamine, a variety of enzymatic modifications, such as methylation, hydroxylation, and phosphorylation, lead to a diverse array of tryptamine derivatives.[5][6]

For instance, N,N-dimethyltryptamine (DMT) is formed from tryptamine through methylation, utilizing S-adenosyl methionine (SAM) as a methyl group donor.[7] In fungi of the Psilocybe genus, a series of enzymatic steps involving hydroxylation, methylation, and phosphorylation of tryptophan or tryptamine leads to the production of psilocybin and its active metabolite, psilocin.[6][8] Monoterpene indole alkaloids, a large and structurally complex class, are formed through the condensation of tryptamine with the iridoid monoterpene secologanin, which yields strictosidine as a common precursor.[7][9][10]

Natural Occurrence and Quantitative Data

Tryptamine alkaloids are found in a wide variety of organisms. DMT, for example, is famously a component of the Amazonian psychoactive brew Ayahuasca, derived from plants like Psychotria viridis.[11][12] Psilocybin and psilocin are the primary psychoactive components of mushrooms from the Psilocybe genus.[8][13] The poison of the Colorado River toad, Incilius alvarius, is a rich source of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[14][15] Endogenous levels of tryptamine in the mammalian brain are typically low, under 100 ng per gram of tissue.[16]

The concentration of these compounds can vary significantly based on the species, part of the organism, and environmental conditions.[13]

Table 1: Quantitative Data of Selected Tryptamines in Natural Sources

| Compound | Organism | Source Type | Tissue/Part | Concentration (µg/g or mg/g) | Reference(s) |

| N,N-Dimethyltryptamine (DMT) | Mimosa tenuiflora | Plant | Bark | 1.26 - 9.35 mg/g | [17] |

| N,N-Dimethyltryptamine (DMT) | Incilius alvarius | Animal | Poison | 250 ± 80 µg/g | [15] |

| 5-MeO-DMT | Incilius alvarius | Animal | Poison | 410,000 ± 30,000 µg/g | [15] |

| Bufotenin (5-HO-DMT) | Incilius alvarius | Animal | Poison | 2,800 ± 1,900 µg/g | [15] |

| Psilocybin | Psilocybe cubensis | Fungus | Fruiting Body (Caps) | ~10.3 mg/g (1.03 wt.%) | [13] |

| Psilocin | Psilocybe cubensis | Fungus | Fruiting Body (Caps) | Variable, often lower than psilocybin | [13] |

Experimental Protocols for Analysis

The accurate quantification of tryptamines in complex biological matrices is essential for research and drug development. The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[18][19][20] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) are also employed.[8][21]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.

-

Protein Precipitation (PPT): A rapid method where a solvent like acetonitrile is added to a plasma or serum sample to precipitate proteins, which are then removed by centrifugation. This is suitable for high-throughput analysis.[18][22]

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent (e.g., ethyl acetate). It generally provides cleaner extracts than PPT.[18]

-

Solid-Phase Extraction (SPE): Offers the cleanest samples by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent.

Chromatographic Separation and Detection

-

Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used to separate the tryptamines from other components in the extract before they enter the mass spectrometer.[17][18]

-

Detection (Mass Spectrometry): Electrospray ionization (ESI) in positive mode is commonly used. The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[22]

Pharmacological Signaling Pathways

Many tryptamine alkaloids, particularly those with psychoactive properties like DMT and psilocin, exert their primary effects by acting as agonists at serotonin receptors.[23][24] The key target responsible for the characteristic psychedelic effects is the serotonin 2A receptor (5-HT2AR), a G-protein coupled receptor (GPCR).[12][23]

Upon binding of a tryptamine agonist, the 5-HT2A receptor undergoes a conformational change, activating an intracellular G-protein, specifically Gq. This activation leads to a cascade of downstream signaling events, primarily through the phospholipase C (PLC) pathway, which ultimately results in increased intracellular calcium levels and activation of protein kinase C (PKC). This modulation of neuronal activity, particularly in cortical regions, is thought to underlie the profound changes in perception, cognition, and mood associated with these compounds.[12][23] Many tryptamines also show affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and other receptor systems, which contributes to their complex pharmacological profiles.[12][23]

Conclusion

While the specific compound this compound is not well-documented as a naturally occurring product, its structural relatives, the tryptamine alkaloids, are a rich and diverse family of natural products. Their biosynthesis from tryptophan is a fundamental pathway in many organisms, leading to compounds with potent and varied biological activities. The analytical methods for their detection and quantification are well-established, providing robust tools for researchers. The primary pharmacological mechanism for the psychoactive tryptamines involves agonism at the 5-HT2A receptor, a pathway of significant interest for therapeutic development. Future research, including metabolomic studies in a wider range of organisms, may yet reveal the natural presence and potential biological role of α-ethyltryptamine and homotryptamine.

References

- 1. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grinnell.edu [grinnell.edu]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tryptamine - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. japsonline.com [japsonline.com]

- 22. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Psychedelic drug - Wikipedia [en.wikipedia.org]

Toxicological Profile of 3-(1H-Indol-3-yl)propylamine: An In-Depth Technical Guide

Disclaimer: Limited direct toxicological data is publicly available for 3-(1H-Indol-3-yl)propylamine. This guide provides a comprehensive overview based on data from structurally similar compounds, including tryptamine and other indole alkaloids, as well as standardized testing protocols. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a reference for potential hazards and recommended testing strategies.

Introduction

3-(1H-Indol-3-yl)propylamine, also known as indole-3-propylamine, is a chemical compound belonging to the tryptamine family. Tryptamines are a group of monoamine alkaloids that share a common indole ring structure and are found in various plants, fungi, and animals. Due to the scarcity of specific toxicological data for 3-(1H-Indol-3-yl)propylamine, this document extrapolates potential toxicological endpoints from related compounds and outlines standardized experimental protocols relevant for its assessment.

Hazard Identification and Classification

While specific hazard classifications for 3-(1H-Indol-3-yl)propylamine are not established, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides classifications for structurally related amines, such as propylamine. These can serve as a preliminary indication of potential hazards.

Table 1: GHS Hazard Classification for Propylamine

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor. |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage. |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Source: Adapted from MilliporeSigma Safety Data Sheet for Propylamine.

Toxicological Data Summary (Analog Data)

Quantitative toxicological data for 3-(1H-Indol-3-yl)propylamine is not available. The following table summarizes data for related indole alkaloids to provide a comparative context.

Table 2: Acute Toxicity Data for Selected Indole Alkaloids

| Compound | Test Species | Route of Administration | LD50 / MTD | Reference |

| Total Alkaloids from Alstonia scholaris | Mouse | Oral | 5.48 g/kg (LD50) | [1] |

| Vallesamine (from A. scholaris) | Mouse | Oral | > 4.0 g/kg (MTD) | [1] |

| Scholaricine (from A. scholaris) | Mouse | Oral | < 0.75 g/kg (MTD) | [1] |

| Echitamine (from A. scholaris) | Mouse | Oral | > 2.0 g/kg (MTD) | [1] |

MTD: Maximum Tolerated Dose

Studies on other tryptamine analogs have indicated potential for acute toxic effects.[2]

Experimental Protocols

In the absence of specific experimental data for 3-(1H-Indol-3-yl)propylamine, this section details standardized and widely accepted protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose.

-

Dose Levels: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes procedures to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant or corrosive.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause serious eye damage or irritation.[3][4][5]

Methodology:

-

Test Animals: Albino rabbits are the preferred species.[5]

-

Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[6] The other eye serves as a control.[5]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis.[6]

-

Endpoint: The scores for each effect are used to classify the substance's eye irritation potential.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is widely used to detect gene mutations.

Methodology:

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations.

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to grow on a selective medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies.

Some indole compounds have been shown to produce DNA adducts, though this does not always correlate with mutagenicity in the Ames test.[7][8]

Potential Signaling Pathways and Metabolism

The metabolism and signaling pathways of 3-(1H-Indol-3-yl)propylamine have not been specifically elucidated. However, based on its structural similarity to tryptamine, it is likely to be a substrate for monoamine oxidases (MAOs) and may interact with serotonin receptors.[9]

Metabolism

Tryptamine is metabolized by MAO-A and MAO-B to indole-3-acetaldehyde, which is further oxidized to indole-3-acetic acid.[9] A similar metabolic pathway can be postulated for 3-(1H-Indol-3-yl)propylamine.

Signaling Pathways

Tryptamines are known to interact with various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects.[10][11] They can also act as agonists at trace amine-associated receptors (TAARs).[9] Furthermore, some tryptamine metabolites can activate the aryl hydrocarbon receptor (AhR) signaling pathway.[12]

Experimental Workflow for Toxicological Assessment

A tiered approach is recommended for the toxicological evaluation of a compound with limited data, such as 3-(1H-Indol-3-yl)propylamine.

Conclusion

While there is a significant data gap regarding the specific toxicology of 3-(1H-Indol-3-yl)propylamine, an initial assessment of its potential hazards can be inferred from data on structurally related indole alkaloids and amines. A comprehensive toxicological evaluation following established OECD guidelines is necessary to fully characterize its safety profile. This should include assessments of acute toxicity, skin and eye irritation, genotoxicity, and, depending on the results and intended use, repeated-dose toxicity and carcinogenicity. The potential for interaction with serotonergic and other signaling pathways warrants further investigation.

References